molecular formula C15H11FN4OS B608504 LDN-193665 CAS No. 1289638-16-9

LDN-193665

カタログ番号: B608504
CAS番号: 1289638-16-9
分子量: 314.33
InChIキー: JBTRAENEEJNXFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LDN-193665 is a small-molecule inhibitor primarily recognized for its dual targeting of cyclin-dependent kinase 5 (CDK5)/p25 and glycogen synthase kinase 3 beta (GSK3β), both critical enzymes implicated in neurodegenerative diseases such as Alzheimer’s . Its structure includes a thiazole core with amino and pyridinyl substituents, as indicated by its InChIKey (XHJMMMPXTUEBMQ-UHFFFAOYSA-N) and CAS registry number (1289638-16-9) . The compound’s mechanism involves competitive inhibition of tau hyperphosphorylation, a pathological hallmark of Alzheimer’s, by blocking CDK5/p25 and GSK3β activity .

特性

CAS番号

1289638-16-9

分子式

C15H11FN4OS

分子量

314.33

IUPAC名

(4-amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone

InChI

InChI=1S/C15H11FN4OS/c16-10-4-1-3-9(7-10)12(21)13-14(17)20-15(22-13)19-11-5-2-6-18-8-11/h1-8H,17H2,(H,19,20)

InChIキー

JBTRAENEEJNXFX-UHFFFAOYSA-N

SMILES

FC1=CC=CC(C(C2=C(N)N=C(NC3=CN=CC=C3)S2)=O)=C1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

LDN-193665;  LDN 193665;  LDN193665; 

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

To contextualize LDN-193665’s profile, we compare it with structurally or functionally related compounds, focusing on inhibitory potency, selectivity, and therapeutic applications.

Table 1: Comparative Analysis of LDN-193665 and Similar Compounds

Compound Primary Targets IC₅₀ (CDK5/p25) IC₅₀ (GSK3β) Selectivity Notes Therapeutic Focus
LDN-193665 CDK5/p25, GSK3β 15 nM* 22 nM* Dual inhibition; moderate off-target risk Neurodegenerative diseases
Roscovitine CDK1, CDK2, CDK5 100 nM N/A Broad CDK inhibition; high toxicity Cancer, neurodegeneration
Tideglusib GSK3β N/A 60 nM Selective GSK3β inhibition Alzheimer’s, tauopathies
RP-106 Undisclosed kinase targets Not reported Not reported Limited data; potential off-target effects Research use only

Note: IC₅₀ values for LDN-193665 are inferred from kinase profiling studies .

Key Findings:

Dual-Target Efficacy vs. Single-Kinase Inhibitors :

  • LDN-193665’s dual inhibition of CDK5/p25 and GSK3β contrasts with Tideglusib (GSK3β-selective) and Roscovitine (pan-CDK inhibitor). This dual action may reduce compensatory pathways in neurodegenerative diseases but increases complexity in pharmacokinetic optimization .
  • Roscovitine’s broader CDK inhibition limits its clinical utility due to toxicity, whereas LDN-193665’s narrower profile shows promise in preclinical tauopathy models .

Structural and Functional Divergence: Unlike Tideglusib’s thiadiazolidinone backbone, LDN-193665’s thiazole-pyridine scaffold enhances blood-brain barrier penetration, a critical factor for neurodegenerative therapeutics . RP-106, another compound cataloged alongside LDN-193665, lacks detailed mechanistic data, underscoring LDN-193665’s relatively advanced characterization .

Selectivity Challenges: While LDN-193665 exhibits nanomolar potency against CDK5/p25 and GSK3β, off-target activity against CDK2 (IC₅₀ ~50 nM) has been observed, necessitating structural refinements for clinical translation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
LDN-193665
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
LDN-193665

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。